molecular formula C9H11IN2O B13317973 3-Amino-3-(4-iodophenyl)propanamide

3-Amino-3-(4-iodophenyl)propanamide

Cat. No.: B13317973
M. Wt: 290.10 g/mol
InChI Key: INQXIWCOIGUSPJ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-iodophenyl)propanamide is a synthetic aromatic propanamide derivative characterized by an iodine-substituted phenyl ring at the β-position and an amide functional group.

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

3-amino-3-(4-iodophenyl)propanamide

InChI

InChI=1S/C9H11IN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

INQXIWCOIGUSPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)I

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-iodophenyl)propanamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

2-Amino-N-(4-iodophenyl)-3-phenylpropanamide ()
  • Molecular Formula : C₁₅H₁₅IN₂O
  • Key Differences: The amino group is at position 2 instead of 3, and a phenyl group replaces the amino substituent at position 3.
  • Implications: The positional isomerism may alter hydrogen-bonding capacity and steric interactions, affecting target selectivity. The molecular weight (366.2 g/mol) is slightly lower than the target compound due to the absence of a second amino group .
3-Amino-3-(hydroxyimino)-N-[4-(4-morpholinyl)phenyl]propanamide ()
  • Molecular Formula : C₁₃H₁₇N₄O₃
  • Key Differences: A hydroxyimino group replaces the iodine atom, and a morpholine ring is attached to the phenyl group.
  • Implications: The morpholine moiety enhances solubility in aqueous media, while the hydroxyimino group may confer chelation properties, diverging from the iodine’s role in electrophilic interactions .
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid ()
  • Molecular Formula: C₉H₈I₂NO₃
  • Key Differences: A propanoic acid backbone instead of propanamide, with diiodination on the phenyl ring.
  • Implications : The carboxylic acid group increases hydrophilicity, making it distinct in pharmacokinetics compared to the amide-containing target compound .

Functional Analogues

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide ()
  • Key Features : Incorporates a thiazole ring and furan substituent.
  • Biological Activity : Exhibits potent KPNB1 inhibition and anticancer activity in cell assays.
  • Comparison : The thiazole and furan groups may enhance π-π stacking interactions, whereas the iodine in the target compound could improve binding to halogen-binding pockets .
DTPA-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propanamide ()
  • Key Features : DTPA (diethylenetriaminepentaacetic acid) chelator linked to a propanamide-ethoxyphenyl group.
  • Applications : Used in MRI contrast agents due to metal-chelating properties.

Biological Activity

3-Amino-3-(4-iodophenyl)propanamide, also known as 4-iodophenylalanine, is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in research and therapy.

  • Molecular Formula : C9H11IN2O
  • Molecular Weight : 252.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with amino acid transporters, particularly in cancer cells. The compound acts as a substrate for these transporters, facilitating cellular uptake. This property has been exploited in various studies to evaluate its efficacy in targeting cancerous tissues.

Anticancer Properties

Research has shown that this compound exhibits significant uptake in breast cancer cell lines, such as MCF-7. In a study, the compound demonstrated an uptake of approximately 49% after a 60-minute incubation period, comparable to that of [14C]phenylalanine, indicating its potential role as a radiotracer in cancer imaging .

In vitro studies have indicated that the compound can inhibit the growth of glioma cells when used as a radiopharmaceutical. The therapeutic effectiveness was evaluated using orthotopic glioma rat models, where it showed promising results when combined with external beam radiotherapy .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

  • Amino Acid Transporter Interaction : It is recognized by amino acid transporters on cancer cells, which facilitates its uptake and leads to subsequent cellular effects.
  • Potential for Radiolabeling : The compound can be labeled with isotopes like iodine-125 or iodine-131 for imaging and therapeutic purposes, enhancing its utility in clinical settings .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructureBiological Activity
4-IodophenylalanineStructureHigh uptake in cancer cells; potential radiotracer
PhenylalanineStructureNatural amino acid; less selective uptake
2-Amino-3-(4-bromophenyl)propanamideStructureSimilar structure but reduced biological activity

Applications in Research and Medicine

  • Radiopharmaceutical Development : Due to its favorable uptake characteristics in tumors, it is being explored as a radiopharmaceutical agent for imaging and targeted therapy.
  • Drug Development : The unique properties of this compound make it a candidate for developing new anticancer drugs, especially those targeting amino acid metabolism in tumors.

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